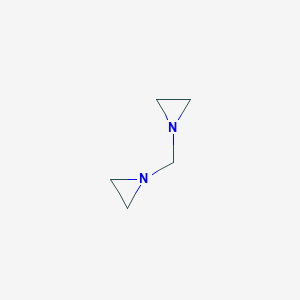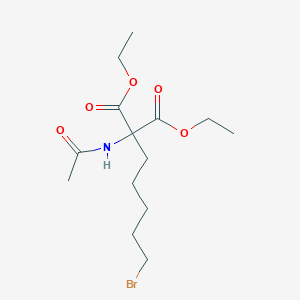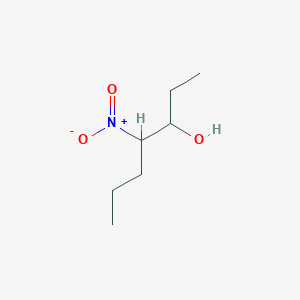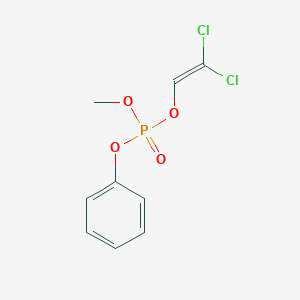
2,2-Dichloroethenyl methyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloroethenyl methyl phenyl phosphate is an organophosphorus compound known for its use as an insecticide. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is soluble in organic solvents like benzene and xylene but has limited solubility in water .
Vorbereitungsmethoden
2,2-Dichloroethenyl methyl phenyl phosphate can be synthesized through various methods. One common method involves the reaction of dimethyl phosphite with 2,2-dichloroethenyl phenyl ether under basic conditions. Another method involves the Perkow reaction, where triethyl phosphite reacts with 2,2-dichloroethenyl phenyl ether . Industrial production typically involves these methods due to their efficiency and yield.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding phosphates and phenols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, bases like sodium hydroxide, and oxidizing agents. The major products formed depend on the specific reaction conditions but often include phenols and phosphates.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloroethenyl methyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on various biological systems, particularly its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly those targeting enzyme pathways.
Wirkmechanismus
The primary mechanism of action for 2,2-Dichloroethenyl methyl phenyl phosphate is the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect .
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloroethenyl methyl phenyl phosphate is similar to other organophosphorus insecticides like dichlorvos and parathion. it is unique in its specific chemical structure, which provides it with distinct physical and chemical properties. For instance, its high vapor pressure makes it particularly effective as a fumigant .
Similar Compounds
- Dichlorvos (2,2-dichlorovinyl dimethyl phosphate)
- Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate)
- Malathion (diethyl (dimethoxythiophosphorylthio) succinate)
These compounds share similar mechanisms of action but differ in their specific applications and effectiveness against various pests.
Eigenschaften
IUPAC Name |
2,2-dichloroethenyl methyl phenyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2O4P/c1-13-16(12,14-7-9(10)11)15-8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTISDJVTCHQESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC=C(Cl)Cl)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954718 |
Source


|
| Record name | 2,2-Dichloroethenyl methyl phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3309-70-4 |
Source


|
| Record name | Phosphoric acid, 2,2-dichloroethenyl methyl phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003309704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloroethenyl methyl phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
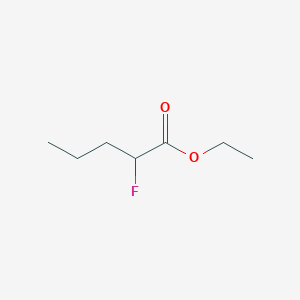


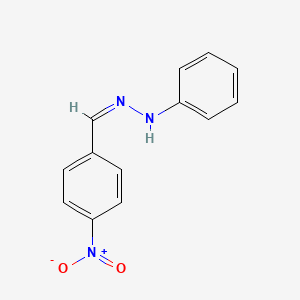
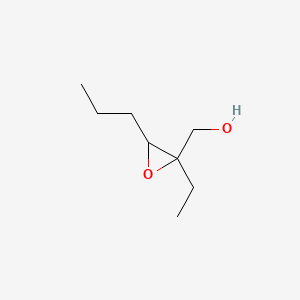
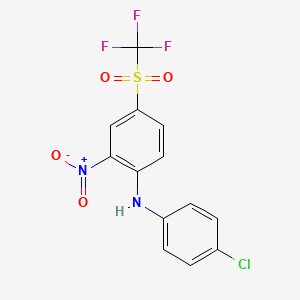
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
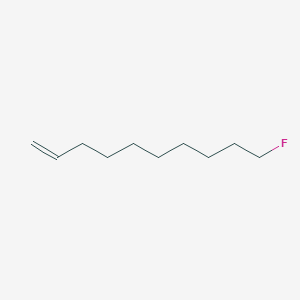
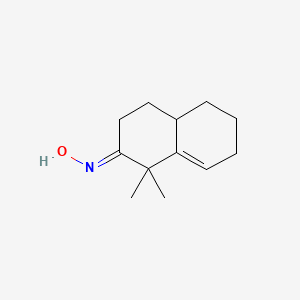

![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
